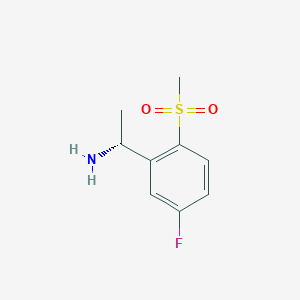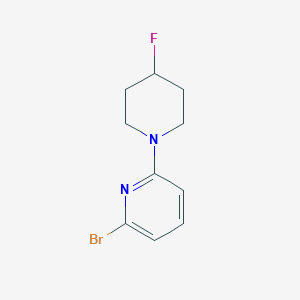
1,3-Oxathiolan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Oxathiolan-2-ylmethanol is an organic compound that features a five-membered ring containing both oxygen and sulfur atoms
Preparation Methods
1,3-Oxathiolan-2-ylmethanol can be synthesized through several methods. One common synthetic route involves the cyclization of propargylic alcohols with carbonyl sulfide under mild reaction conditions. This method selectively provides functionalized 1,3-oxathiolane-2-ones with complete (Z) configuration selectivity . Another method involves the use of DBU-promoted carbonylative cyclization of propargylic alcohols with sulfur, producing 1,3-oxathiolan-2-ones in high yields under mild conditions .
Chemical Reactions Analysis
1,3-Oxathiolan-2-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.
Scientific Research Applications
1,3-Oxathiolan-2-ylmethanol has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the development of nucleoside analogues, which are important in antiviral and anticancer therapies . In medicine, it is studied for its potential therapeutic properties, including its role in drug development. Additionally, it has industrial applications as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1,3-Oxathiolan-2-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, in the context of nucleoside analogues, it can inhibit viral replication by incorporating into viral DNA and causing chain termination. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Oxathiolan-2-ylmethanol can be compared with other similar compounds, such as 1,3-oxathiolane and 1,3-thiazolidine derivatives. These compounds share structural similarities but differ in their chemical properties and applications. For example, 1,3-oxathiolane nucleosides are known for their antiviral properties, while 1,3-thiazolidine derivatives are studied for their potential as bioactive compounds . The uniqueness of this compound lies in its specific structure and the resulting chemical reactivity and biological activity.
Properties
IUPAC Name |
1,3-oxathiolan-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFYSOCPHBZWAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(O1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)






![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)

